molecular formula C17H15N3OS2 B297277 (2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No. B297277
M. Wt: 341.5 g/mol
InChI Key: PCWPAKLZGYLNGR-OXHXXULQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The mechanism of action of (2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to improve insulin sensitivity and glucose uptake. Additionally, it has been reported to exhibit hepatoprotective, neuroprotective, and cardioprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one in lab experiments include its potent biological activities, its relatively low toxicity, and its ease of synthesis. However, limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain experimental conditions.

Future Directions

There are several future directions for the research of (2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one. These include further investigations into its mechanism of action, as well as its potential applications in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of (2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one can be achieved through various methods, including the condensation of 2-mercapto-3-methylbenzoic acid with 2-amino-3-picoline followed by cyclization and oxidation. Another method involves the reaction of 2-mercapto-3-methylbenzoic acid with 3-aminopyridine in the presence of acetic anhydride, followed by cyclization and oxidation.

Scientific Research Applications

(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential as an antidiabetic agent, as it has been shown to improve insulin sensitivity and glucose uptake.

properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

(5E)-3-methyl-2-(3-methylsulfanylphenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3OS2/c1-20-16(21)15(9-12-5-4-8-18-11-12)23-17(20)19-13-6-3-7-14(10-13)22-2/h3-11H,1-2H3/b15-9+,19-17?

InChI Key

PCWPAKLZGYLNGR-OXHXXULQSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=NC3=CC(=CC=C3)SC

SMILES

CN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC(=CC=C3)SC

Canonical SMILES

CN1C(=O)C(=CC2=CN=CC=C2)SC1=NC3=CC(=CC=C3)SC

Origin of Product

United States

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